N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its unique structure, which combines an indole moiety with a piperidine ring and a prop-2-ynyl group.
Preparation Methods
The synthesis of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the indole moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the ethyl group: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Formation of the piperidine ring: The intermediate is then subjected to a cyclization reaction to form the piperidine ring.
Introduction of the prop-2-ynyl group:
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through the activation or inhibition of specific enzymes, receptors, or signaling pathways .
Comparison with Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds contain the indole moiety, but differ in their side chains and overall structure.
5-Methoxy-N,N-diisopropyltryptamine: This compound is a tryptamine derivative with similar structural features but different biological activities.
2-(1H-Indol-3-yl)-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: This compound shares the indole moiety and ethyl group but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-10-23-11-7-15(8-12-23)20(24)21-9-6-16-14-22-19-5-4-17(25-2)13-18(16)19/h1,4-5,13-15,22H,6-12H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHQNVMNESKVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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